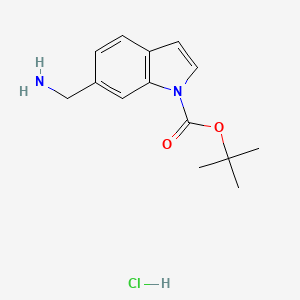

tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

Description

International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number

The compound is systematically named as tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride according to International Union of Pure and Applied Chemistry nomenclature conventions. The free base form carries the Chemical Abstracts Service registry number 887584-21-6, while the hydrochloride salt is assigned the distinct registry number 1401425-66-8. The molecular formula for the free base is C14H18N2O2 with a molecular weight of 246.31 grams per mole, while the hydrochloride salt has a molecular weight of 282.77 grams per mole.

The systematic nomenclature reflects the structural hierarchy beginning with the indole core, followed by positional numbering indicating the 6-position aminomethyl substitution and the N-1 carboxylate protection with the tert-butyl group. Alternative systematic names include 1H-Indole-1-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester, and 2-Methyl-2-propanyl 6-(aminomethyl)-1H-indole-1-carboxylate, which emphasize different aspects of the structural nomenclature system. The hydrochloride designation indicates the protonated state of the primary amine functionality, forming an ionic salt with hydrochloric acid.

Properties

IUPAC Name |

tert-butyl 6-(aminomethyl)indole-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16;/h4-8H,9,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQJOGCPYFUOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as Fischer indole synthesis or transition metal-catalyzed cyclization reactions.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone with an amine.

tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Indole derivatives, including tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride, have been extensively studied for their pharmacological properties , including:

- Anticancer Activity : Research indicates that indole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival. This compound has shown potential in targeting specific cancer types through its interaction with biological pathways .

- Antimicrobial Properties : The compound exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Biological Research

In biological studies, this compound is utilized to investigate:

- Cell Signaling Pathways : It influences various biochemical pathways that regulate cellular processes, including gene expression and metabolism .

- Enzyme Inhibition Studies : The ability to inhibit enzymes such as GSK-3β suggests potential applications in treating neurodegenerative diseases and other disorders linked to enzyme dysregulation .

Industrial Applications

In the industrial sector, this compound is used as:

- A Building Block in Drug Development : Its reactivity allows for the synthesis of complex molecules that can be tailored for specific therapeutic targets .

- Production of Fine Chemicals : Its stability and solubility make it suitable for various applications in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of indole, including this compound, significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via activation of caspases .

Case Study 2: Antimicrobial Efficacy

Research highlighted in another study showed that this compound exhibited notable antimicrobial activity against Gram-positive bacteria, suggesting its potential use as a lead compound in developing new antibiotics .

Mechanism of Action

The mechanism of action of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The aminomethyl group can participate in hydrogen bonding or electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares key parameters of the target compound with its analogs:

Key Comparative Insights

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to its free base and non-ionic analogs like the chloromethyl derivative.

- Molecular Weight : The azidopropenyl derivative (297.35 g/mol) has a higher molecular weight due to the azide and propenyl groups, which may impact pharmacokinetic properties like membrane permeability .

Biological Activity

Tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique indole structure with a tert-butyl group and an aminomethyl substituent at the 6-position. This configuration enhances its stability and solubility, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H18ClN3O2 |

| Molecular Weight | 287.76 g/mol |

| CAS Number | 127956-28-9 |

| Solubility | Soluble in organic solvents |

Biological Activities

Research has shown that this compound exhibits a range of biological activities:

1. Anticancer Properties

- The compound has demonstrated efficacy in inducing apoptosis in various cancer cell lines. Studies indicate that it may inhibit key signaling pathways associated with cell proliferation and survival, particularly through the modulation of GSK-3β activity, which is crucial in cancer biology .

2. Antimicrobial Activity

- This compound has shown potential antimicrobial effects against several pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

3. Anti-inflammatory Effects

- Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes, altering their conformation and inhibiting their activity. For example, it has been shown to inhibit GSK-3β, which plays a role in various cellular processes including metabolism and gene expression .

- Receptor Modulation : It may also interact with various receptors, influencing downstream signaling pathways that are critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against HL60 and HCT116 cancer cell lines, indicating potent anticancer activity .

Study 2: Antimicrobial Activity

Research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar indole derivatives is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Indole-3-carboxylic acid | Moderate anticancer properties | Lacks aminomethyl group |

| Tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride | Antimicrobial and anticancer | Different substitution pattern |

| Indole-3-acetic acid | Plant growth regulator | Different functional group affecting reactivity |

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride?

- Methodology :

Starting Material : Begin with a 6-substituted indole precursor (e.g., tert-butyl 6-hydroxy-1H-indole-1-carboxylate).

Activation : Introduce a leaving group (e.g., trifluoromethylsulfonyloxy via reaction with triflic anhydride) at the 6-position to enable nucleophilic substitution .

Amination : Perform a palladium-catalyzed coupling or nucleophilic substitution with an aminomethyl source (e.g., NH2CH2Bpin or NH2CH2MgBr).

Protection/Deprotection : Maintain the tert-butyloxycarbonyl (Boc) group during synthesis; final HCl salt formation via acidolysis.

- Key Data :

- Yield: ~67% after column chromatography (n-pentane:EtOAc = 10:1) for analogous indole derivatives .

- Purity: ≥95% (HPLC) for structurally related compounds .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodology :

NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H/¹³C NMR for aminomethyl resonance at δ ~3.2–3.8 ppm).

HPLC : Assess purity using C18 columns with UV detection (λ = 254 nm) .

X-Ray Crystallography : Resolve ambiguous structural features (e.g., Boc group orientation) using SHELX programs .

Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺).

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of the aminomethyl group at the 6-position of the indole ring?

- Methodology :

Directing Groups : Use electron-withdrawing substituents (e.g., Boc) to direct electrophilic substitution to the 6-position.

Transition Metal Catalysis : Employ Pd(0)/Pd(II) systems for cross-coupling reactions, leveraging steric and electronic effects .

Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for nucleophilic attack).

- Challenges : Competing reactions at positions 3 or 5 (observed in isomers like tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate ).

Q. What are the stability considerations for this compound under different storage conditions?

- Methodology :

Thermal Stability : Monitor decomposition via TGA/DSC (e.g., Boc group cleavage above 150°C).

Hydrolytic Sensitivity : Store at 2–8°C under inert gas to prevent HCl-mediated hydrolysis of the Boc group .

Light Sensitivity : Use amber vials to avoid photodegradation (common for indole derivatives).

- Key Data :

- Shelf Life: >6 months when stored at –20°C in sealed containers .

Q. How can researchers address contradictions in reported synthetic yields or purity across studies?

- Methodology :

Purification Optimization : Adjust column chromatography solvents (e.g., gradient elution with n-pentane:EtOAc vs. DCM:MeOH) .

Analytical Validation : Cross-validate HPLC methods using certified reference standards .

Replication : Reproduce reactions under inert atmospheres (e.g., Schlenk line) to exclude moisture/oxygen interference.

- Case Study : Discrepancies in aminomethylation yields (40–70%) may arise from trace metal contaminants in palladium catalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.